(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
Description
(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone (CAS: 115250-38-9) is a highly substituted cyclohexanone derivative characterized by four phenylmethoxy (benzyloxy) groups and a hydroxymethyl substituent. Its molecular formula is C₃₅H₃₆O₆, with a molecular weight of 552.667 g/mol . Key physical properties include:
- Melting Point: 84–85 °C
- Boiling Point: 681.917 °C at 760 mmHg
- Density: 1.232 g/cm³
- LogP: 5.663 (indicating high lipophilicity)
- Polar Surface Area: 74.22 Ų .
This compound is a critical intermediate in synthesizing voglibose, an α-glucosidase inhibitor used to treat diabetes. Its industrial synthesis involves low-toxicity solvents and optimized reaction conditions for high yield and purity .
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXHKWBUBUUEFP-OQIMXIDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound with potential biological activities. Its structure suggests various functional groups that could interact with biological systems, leading to diverse pharmacological effects. This article explores the synthesis, biological activity, and potential applications of this compound based on available research.
The molecular formula of (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is C35H36O6, with a molecular weight of 552.66 g/mol. The compound is characterized by:
| Property | Value |
|---|---|
| Melting Point | 84-85 °C |
| Boiling Point | 681.9 ± 55.0 °C (Predicted) |
| Density | 1.23 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| pKa | 12.23 ± 0.70 (Predicted) |
Antioxidant Activity
Research indicates that compounds similar to (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone exhibit significant antioxidant properties. For instance, derivatives containing hydroxyl groups have shown enhanced inhibition of lipid oxidation in brain homogenates compared to their counterparts without such functional groups . This suggests that the presence of hydroxyl groups in the compound may contribute to its antioxidant efficacy.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Studies reveal that related compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . However, the antifungal activity appears limited. The introduction of specific functional groups can significantly influence these antimicrobial effects.
Cytotoxicity and Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives of cyclohexanones possess cytotoxic effects against cancer cell lines and exhibit anti-inflammatory properties. For example, compounds with similar structures have shown moderate inhibitory effects on nitric oxide production in RAW 264.7 cells . This suggests potential applications in treating inflammatory conditions or as adjunct therapies in cancer treatment.
Study on Antioxidant Properties
A study assessed the antioxidant activity of various phenolic compounds derived from cyclohexanones. The results indicated that those with multiple hydroxyl substitutions exhibited superior antioxidant capabilities compared to simpler structures. Specifically, compounds similar to (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone were highlighted for their ability to scavenge free radicals effectively .
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial potential of cyclohexanone derivatives against clinical isolates of Staphylococcus aureus. The findings demonstrated that compounds with specific structural features could inhibit bacterial growth effectively at low concentrations. This reinforces the idea that structural modifications can enhance biological activity .
Scientific Research Applications
Synthetic Applications
- Intermediate in Pharmaceutical Synthesis :
-
Building Block for Complex Molecules :
- The structure of (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone allows it to function as a versatile building block in organic synthesis. Its multiple phenylmethoxy groups enhance its reactivity and facilitate further functionalization to create more complex molecular architectures .
Synthesis of Vogliobose Derivatives
A study focused on the synthesis of voglibose derivatives utilized (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone as a precursor. The derivatives exhibited enhanced inhibitory activity against alpha-glucosidase enzymes, demonstrating potential for developing new antidiabetic therapies .
Development of Anticancer Agents
Research has shown that compounds derived from (2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone exhibit cytotoxic properties against various cancer cell lines. By modifying the phenyl groups and introducing additional functional groups, researchers have been able to enhance the selectivity and potency of these derivatives against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s uniqueness lies in its four benzyloxy groups and hydroxymethyl substituent, which distinguish it from simpler cyclohexanone derivatives. Below is a comparison with analogous compounds:
Physical and Chemical Properties
- Lipophilicity : The target compound’s LogP = 5.66 is significantly higher than simpler derivatives (e.g., LogP ~2–3 for hydrazones ), due to its bulky benzyloxy groups.
- Thermal Stability : The high boiling point (~682°C) reflects strong intermolecular interactions from aromatic rings, compared to (2S,5R)-hydrazones (~250–300°C) .
- Solubility: Low aqueous solubility (predicted by PSA = 74.22 Ų) contrasts with more polar compounds like hydroxy-substituted cyclohexanones .
Research Findings and Pharmacological Potential
Target Compound
Hydrazone Derivatives
- Multi-Target Activity: (2S,5R)-Hydrazones combine l-menthone and phenoxyacetic acid residues, showing dual antibacterial and anti-inflammatory effects .
- Spectral Characterization : Structures confirmed via FTIR, NMR, and mass spectrometry, with purity validated by HPLC .
Preparation Methods
Core Cyclohexanone Derivatives
The synthesis typically begins with a functionalized cyclohexanone precursor. For example, (-)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione has been utilized as a starting material in analogous syntheses due to its inherent stereochemical properties. This diketone undergoes regioselective reduction to establish the hydroxy group at the C5 position, a critical step for subsequent functionalization.
Benzyl Protecting Groups
Benzyl bromide (BnBr) and benzyl chloride (BnCl) serve as primary reagents for introducing phenylmethoxy groups. These protecting groups are preferred for their stability under acidic and basic conditions, as well as their ease of removal via hydrogenolysis.
Stereochemical Control Agents
Lithium tri-sec-butylborohydride (L-Selectride®) is employed for selective reductions to establish the (2R,3S,4S,5R) configuration. Its bulky nature favors axial attack on ketones, enabling precise control over hydroxyl group orientation.
Stepwise Synthetic Protocol
Regioselective Reduction of Cyclohexanone Diketone
Procedure :
-
Dissolve (-)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione (10 mmol) in anhydrous THF under nitrogen.
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Cool to -78°C and add L-Selectride® (1.1 equiv) dropwise.
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Maintain reaction at -60°C for 30 minutes, then quench with ice-cold 1 M HCl.
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Extract with CH₂Cl₂, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Outcome :
Yields (-)-(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with >90% diastereomeric excess.
Sequential Benzylation
Step 1: Primary Hydroxyl Protection
-
React the reduced cyclohexanone (1 equiv) with BnBr (3.5 equiv) and NaH (4 equiv) in DMF at 0°C→RT for 12 hours.
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Quench with MeOH, extract with Et₂O, and purify via silica chromatography (hexane:EtOAc 4:1).
Step 2: Secondary Alcohol Formation
-
Oxidize the remaining hydroxyl group using Dess-Martin periodinane (1.2 equiv) in CH₂Cl₂.
-
Reduce the resulting ketone with NaBH₄ in MeOH to yield the secondary alcohol.
Step 3: Final Benzylation
-
Repeat benzylation under modified conditions (BnCl, K₂CO₃, KI in acetone) to install the fourth benzyloxy group.
Optimization Strategies
Temperature-Dependent Stereoselectivity
Comparative studies demonstrate that maintaining reaction temperatures below -60°C during reductions minimizes epimerization at C6, preserving the (5R) configuration. Elevated temperatures (> -40°C) lead to ~15% epimer formation.
Solvent Effects on Benzylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 82 |
| THF | 24 | 68 |
| Acetone | 18 | 75 |
Polar aprotic solvents like DMF provide optimal results by stabilizing the alkoxide intermediate during benzylation.
Large-Scale Production Considerations
Continuous Flow Hydrogenolysis
Industrial protocols employ continuous flow reactors for benzyl group removal:
Crystallization Optimization
Recrystallization from heptane:EtOAc (5:1) at -20°C yields pharmaceutical-grade material:
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
-
δ 3.79 (s, OCH₂Ph)
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δ 5.05-5.18 (m, 4×CH₂Ph)
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δ 6.3-7.5 (m, aromatic protons)
IR (KBr) :
-
1712 cm⁻¹ (C=O stretch)
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1265 cm⁻¹ (C-O-C asym)
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 552.667 g/mol |
| LogP | 5.663 |
| Polar Surface Area | 74.22 Ų |
| Boiling Point | 681.9±55.0°C |
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and splitting patterns, which reveal spatial arrangements. X-ray crystallography provides definitive stereochemical confirmation by resolving atomic positions. Polarimetry can measure optical rotation to validate enantiomeric purity.
- Data Interpretation : Cross-reference NMR data (e.g., chemical shifts for benzyloxy groups at δ 4.3–4.8 ppm and cyclohexanone carbonyl at ~208 ppm in -NMR) with computational models .
Q. What analytical techniques are recommended for distinguishing diastereomers of this compound?
- Methodology : Chiral high-performance liquid chromatography (HPLC) separates diastereomers based on retention times. Circular dichroism (CD) spectroscopy identifies optical activity differences. Differential scanning calorimetry (DSC) detects melting point variations.
- Data Contradictions : Reported melting points (84–85°C) are consistent across sources, but discrepancies in LogP (5.66 vs. 6.77) may arise from calculation methods (ACD/Labs vs. experimental) .
Q. What synthetic strategies introduce multiple benzyloxy groups with regioselectivity?
- Methodology : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl or acetyl) to sequentially install benzyloxy moieties. Mitsunobu reactions or Williamson ether synthesis ensure regiocontrol.
- Example : A stepwise protocol involves protecting the cyclohexanone carbonyl, followed by benzylation of hydroxyl groups in a stereospecific sequence .
Advanced Research Questions
Q. How do benzyl ether groups influence the reactivity of the cyclohexanone core in hydrogenation?
- Mechanistic Insight : Benzyloxy groups create steric hindrance, reducing over-reduction to cyclohexanol. Palladium catalysts (e.g., Pd@mpg-CN) selectively hydrogenate aromatic precursors while preserving the ketone.
- Experimental Design : Compare hydrogenation rates under varying pressures (1–5 MPa) and temperatures (25–65°C) using GC-MS to track product distribution .
Q. What challenges arise in scaling up synthesis, particularly in stereoisomer purification?
- Methodology : Optimize crystallization conditions (solvent polarity, cooling rates) to isolate stereoisomers. High-throughput screening identifies scalable chromatographic resins (e.g., C18 silica).
- Data Analysis : Pilot-scale yields may drop due to inefficient column chromatography; switch to centrifugal partition chromatography (CPC) for better throughput .
Q. How can computational chemistry predict stable conformations and catalytic interactions?
- Methodology : Density functional theory (DFT) calculates energy-minimized conformations and adsorption energies on catalytic surfaces (e.g., Pd clusters). Molecular dynamics (MD) simulations model solvent effects.
- Case Study : DFT predicts preferential binding of the cyclohexanone carbonyl to Lewis acid sites (e.g., AlCl), explaining enhanced selectivity in Pd/AlO-AlCl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
